6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6-phenylmethoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H14O3/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-7,10H,8-9,11H2 |
InChI Key |
ASPPHRSVGDEASV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-3,4-dihydro-1H-2-naphthalenone as the starting material.
Benzylation: The hydroxy group is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The benzylated intermediate undergoes cyclization to form the dihydrobenzo[b][1,4]dioxine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Catalytic Hydrogenolysis of Benzyloxy Group
The benzyl ether moiety undergoes cleavage under hydrogenation conditions to yield the corresponding phenol derivative. This reaction is critical for generating hydroxyl intermediates in drug synthesis:
| Conditions | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| H₂ (1 atm), 25°C, 12 hr | Pd/C (10 wt%) | MeOH/THF | 92 | |
| H₂ (3 atm), 50°C, 6 hr | Pd(OH)₂/C | Ethanol | 88 |
This deprotection strategy enables subsequent functionalization, such as O-alkylation or glycosylation .
Nucleophilic Aromatic Substitution
The electron-rich aromatic ring facilitates regioselective nitration and halogenation:
-
Nitration : Using HNO₃/TFA at 0°C introduces nitro groups at the C7 position (yield: 78%) .
-
Chlorination : SOCl₂ in DCM substitutes hydroxyl groups (generated post-hydrogenolysis) with chlorine (yield: 85%).
Mechanistic Insight :
Nitration proceeds via electrophilic aromatic substitution, with the benzodioxane oxygen atoms directing electrophiles to para positions .
Pd-Catalyzed Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings when functionalized with boronic acid groups. Key data:
| Coupling Partner | Catalyst System | Yield (%) | Application | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 76 | Synthesis of PARP1 inhibitors | |
| Vinylboronate ester | PdCl₂(dppf)/K₃PO₄ | 68 | Functionalized ligand synthesis |
These reactions enable modular construction of biaryl systems for medicinal chemistry .
Ester Hydrolysis and Amide Formation
The compound’s ester derivatives undergo hydrolysis to carboxylic acids, followed by amidation:
Stepwise Process :
-
Ester Hydrolysis : LiOH (2 equiv) in THF/H₂O (3:1), 0°C → RT, 4 hr (yield: 95%).
-
Amide Coupling : Mixed anhydride method with iPr₂NEt and ClCO₂iBu (yield: 82%).
This sequence is pivotal for generating carboxamide derivatives with PARP1 inhibitory activity (IC₅₀ = 5.8 μM) .
Knoevenagel Condensation
In the presence of aldehydes, the compound undergoes C–C bond formation under mild conditions:
| Aldehyde | Base | Solvent | Product Yield (%) |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | Piperidine | EtOH | 74 |
| Furfural | NH₄OAc | Toluene | 68 |
These reactions generate α,β-unsaturated carbonyl derivatives for further cyclization .
Epoxidation and Ring-Opening Reactions
While not directly observed in 6-(benzyloxy)-dioxane, analogous dioxane-containing epoxides undergo nucleophilic ring-opening:
Example :
-
Epoxide + NaN₃ → Azido alcohol (yield: 65%, DMF, 80°C).
-
Epoxide + MeOH/H⁺ → Methoxy diol (yield: 89%).
Such reactivity suggests potential for generating polyfunctional intermediates.
Biological Activity Through Target Binding
The compound’s derivatives inhibit PARP1 by mimicking NAD⁺’s nicotinamide moiety. Key interactions :
-
Hydrogen bonding : Carboxamide oxygen with Ser904 (2.1 Å).
-
π-Stacking : Benzodioxane ring with Tyr907.
Derivatives show IC₅₀ values ranging from 0.082 μM to 12 μM, depending on substituents .
These reactions underscore the compound’s versatility in synthesizing bioactive molecules, with applications spanning anticancer agents , enzyme inhibitors, and ligands for asymmetric catalysis . Future research should explore photochemical reactions and transition-metal-mediated C–H functionalization to expand its synthetic utility.
Scientific Research Applications
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dioxane core can provide structural rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(2,3-Dihydrobenzo[b][1,4]dioxine) vs. 4-Methoxybenzene Derivatives
- PKM2 Activators : In a study of N,N′-diarylsulfonamides (), symmetric substitution with 6-(2,3-dihydrobenzo[b][1,4]dioxine) (analogue 3) showed an AC50 of 270 nM and 90% maximum response, while the 4-methoxybenzene derivative (analogue 4) exhibited higher potency (AC50 = 171 nM) but similar efficacy (92% response). This suggests that methoxy groups enhance potency, while the dioxine core may improve target engagement .
- Asymmetric Derivatives : When the dioxine core was retained in one aryl group and paired with 3-aniline (analogue 55), the AC50 improved to 43 nM, highlighting the synergistic effect of combining lipophilic (dioxine) and polar (aniline) groups .
Substituent Position and Target Selectivity
- Antidepressant Derivatives : Benzothiazole-containing 1,4-benzodioxane derivatives () showed high affinity for 5-HT1A and 5-HT2A receptors, with substituent position dictating selectivity. For example, 6-substituted derivatives exhibited stronger 5-HT1A binding, whereas 7-substituted analogs favored 5-HT2A .
- PD-L1 Inhibitors : In acrylamide derivatives (), 1,4-benzodioxane at the acrylamide position (compound 2g) enhanced inhibition (e.g., 2g: 85% inhibition), while substitution at the indole C2 position (3g) reduced activity, emphasizing the importance of regiochemistry .
Stereochemical and Solubility Considerations
- Stereoisomerism : The chiral carbon in the 1,4-benzodioxane core () allows for stereoisomers, which can differentially interact with biological targets. For instance, methyl-substituted piperazine derivatives () showed reduced potency (e.g., analogue 34: AC50 = 866 nM) compared to unmodified rings, likely due to steric hindrance or altered stereoelectronic properties .
- Solubility : Aqueous solubility studies () revealed that analogues with polar groups (e.g., lactam-modified derivatives) retained activity (analogue 52: AC50 = 114 nM) but had improved solubility over highly lipophilic counterparts .
Biological Activity
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on its biological properties, including anti-viral, anti-inflammatory, and anti-tumor activities.
Chemical Structure and Synthesis
The compound can be synthesized through a classical aldol condensation process using a dihydrobenzo[b][1,4]dioxine aldehyde derivative and an acetophenone derivative in the presence of potassium hydroxide as a catalyst. The synthesis leads to the formation of a chalcone structure, which is pivotal for various biological activities .
Anti-Viral Activity
Research indicates that derivatives of 6-(benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine exhibit significant anti-viral properties. A study focused on a series of chalcones related to this compound revealed their potential as anti-viral candidates. The structural analysis demonstrated that the compound's configuration plays a crucial role in its efficacy against viral pathogens .
Anti-Inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have illustrated that it can inhibit pro-inflammatory cytokines and modulate immune responses. This suggests its potential use in treating inflammatory diseases .
Anti-Tumor Properties
Several studies have evaluated the anti-tumor activities of compounds derived from 6-(benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine. These studies highlight the ability of the compound to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism appears to involve the modulation of various signaling pathways associated with cell proliferation and survival .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-Viral | Inhibits viral replication | , |
| Anti-Inflammatory | Reduces cytokine production | , |
| Anti-Tumor | Induces apoptosis | , |
Case Study 1: Anti-Viral Efficacy
In a controlled study examining the anti-viral efficacy of a related chalcone derivative, it was found that the compound significantly reduced viral load in infected cell lines compared to untreated controls. This suggests that structural modifications can enhance its bioactivity against specific viral strains .
Case Study 2: Anti-Tumor Mechanism
A recent investigation into the anti-tumor properties revealed that 6-(benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine triggers apoptotic pathways in human cancer cell lines. The study utilized flow cytometry and Western blotting techniques to confirm the activation of caspases and subsequent cell death .
Q & A
Q. How are toxicological profiles of benzodioxine derivatives assessed for environmental safety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
